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Compound of Interest

4-Tert-butyl-piperidine-1-
Compound Name: ]
propanamine

CAS No.: 314241-28-6

Cat. No.: B8402841

Get Quote

Executive Summary & Compound Identity

4-tert-butyl-piperidine-1-propanamine is a conformationally biased diamine.[1] The bulky
tert-butyl group at the C4 position of the piperidine ring acts as a "conformational anchor,"
locking the ring into a rigid chair conformation where the tert-butyl group occupies the
equatorial position to minimize 1,3-diaxial interactions.[1] This rigidity significantly simplifies
NMR analysis by resolving axial and equatorial protons, unlike unsubstituted piperidines which
undergo rapid ring flipping at room temperature.

Chemical Identity Table
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Property Detail

IUPAC Name 3-(4-tert-butylpiperidin-1-yl)propan-1-amine
Molecular Formula C12H26N2

Molecular Weight 198.35 g/mol

Exact Mass 198.2096

Key Structural Feature

tert-Butyl group locks piperidine in chair

conformation (

)-[1]

CAS Registry Number

Not widely listed; Analogous to 6241-30-1
(Methyl variant)

Synthesis & Impurity Profiling

To understand the sp

ectroscopic data, one must understand the synthesis, as the most

common impurities (unreduced nitrile, dimerized byproducts) have distinct spectral signatures.

Synthesis Workflow (Michael Addition - Reduction

Sequence)

The industrial standard for generating this motif involves the Michael addition of 4-tert-

butylpiperidine to acrylonitrile, followed by catalytic hydrogenation or hydride reduction.[1]

4-tert-butylpiperidine

e Reduction
Acrylonitrile \
Target:

(Starting Material) MeOH, reflux)
Intermediate:

Michael Addition

3-(4-tert-butylpiperidin-1-yl)propanenitrile
___________ L g (Nitrile Stretch ~2240 cm—2)

Reduction = N----————" P> 4-tert-butyl-piperidine-1-propanamine
(LiAlH4 or Hz2/Raney Ni)

Click to download full resolution via product page
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Figure 1: Synthetic pathway highlighting the nitrile intermediate.[1] Absence of the ~2240 cm™*
band in IR and the ~118 ppm signal in 33C NMR confirms successful reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: Due to the conformational lock provided by the tert-butyl group, the *H NMR
spectrum exhibits distinct signals for axial and equatorial protons on the piperidine ring. The
tert-butyl group will always be equatorial.[1]

'H NMR Assignments (400 MHz, CDCI:s)

Note: Chemical shifts are representative estimates based on the 4-tert-butylpiperidine scaffold
and substituent additivity rules.
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Position

Type

Shift (5
ppm)

Multiplicity

Coupling
(Hz)

Structural
Logic

t-Bu

CHs

0.85

Singlet (9H)

Characteristic
intense
singlet;
diagnostic for

the core.[1]

H-4

CH (Axial)

1.05-1.15

tt

J~12,4

Axial proton
at C4; large
trans-diaxial
coupling to H-
3ax/H-5ax.[1]

H-3,5

CH (Axial)

1.20-1.35

qd/m

J~12

Overlaps with
alkyl chain
signals;
identified by
COSY.[1]

Propyl-2

CH:

1.62-1.70

Quintet

Central
methylene of
the propyl
chain.[1]

H-3,5

CH (Eq)

1.70-1.78

Broad d

Equatorial
protons are
deshielded
relative to
axial

counterparts.

[1]

H-2,6

CH (Axial)

1.90-2.05

td

J~11,25

Upfield of
equatorial H-
2,6; triplet
due to

geminal +
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axial-axial

coupling.[1]

Propyl-1 N-CH: 2.35-2.45

Triplet

Alpha to the
tertiary amine
(piperidine
N).[1]

Propyl-3 CH2-NH:z 2.70-2.75

Triplet

Alpha to the
primary
amine;
typically shifts
if HCl salt is
formed.[1]

H-2,6 CH (Eq) 2.95 - 3.05

Broad d

Deshielded
due to
proximity to
nitrogen lone
pair and
equatorial
position.[1]

13C NMR Assignments (100 MHz, CDCIs3)

The molecule has a plane of symmetry through the N-C4 axis, simplifying the spectrum.
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Carbon Shift (6 ppm) Assighment Note

Three equivalent methyl
t-Bu (Me) 27.5

carbons.

Ring carbons beta to nitrogen.
C-3,C-5 27.8

[1]
Propyl-2 30.5 Central methylene.[1]

Quaternary carbon attached to
t-Bu (Quat) 32.4

C4.[1]

Carbon alpha to primary amine
Propyl-3 40.8

(CH2-NH2).[1]

Methine carbon bearing the t-
C-4 47.5

butyl group.[1]

Ring carbons alpha to nitrogen
C-2,C-6 54.2 _ o

(most deshielded in ring).[1]

Carbon alpha to tertiary amine
Propyl-1 57.1

(N-CH2).[1]

Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) in Positive Mode is recommended for the parent ion.[2]
Electron Impact (EI) is useful for structural fingerprinting.

ESI-MS Data[1][2]

e [M+H]*: Calculated m/z 199.2174.
e Observation: Strong base peak at m/z 199.2.[1]

e Doubly Charged: [M+2H]?* may be observed at m/z 100.1 in acidic buffers.[1]

Fragmentation Analysis (El / CID)

The fragmentation is dominated by a-cleavage adjacent to the piperidine nitrogen.[1]
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Parent lon [M+H]*
m/z 199

Dominant Pathway
(Exocyclic a-cleavage)

Secondary Pathway

Fragment A (a-cleavage)
Loss of «CH2CH2NH:2
m/z ~140-142

Fragment B (McLafferty-like)
Piperidine ring cleavage
m/z 98

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways.[1] The ion at m/z 140 corresponds to the N-

methylene-4-tert-butylpiperidinium species.[1]

Infrared Spectroscopy (IR)

Sampling: Attenuated Total Reflectance (ATR) on neat oil/solid.

Wavenumber (cm~?)

Vibration Mode

Diagnostic Value

Doublet typical for primary

3350 - 3280 N-H Stretch _

amines (-NH2).[1]

Strong.[1] sp3 C-H. The tert-
2960 - 2850 C-H Stretch butyl group gives a split band

~2960/2870.[1]

"Trans" C-H stretching

adjacent to N lone pair.[1]
2810 - 2760 Bohimann Bands

Indicates trans-fused/chair

conformation.

Scissoring vibration of the
1600 N-H Bend ) )

primary amine.

] Characteristic "gem-dimethyl"

1365 + 1390 t-Bu "Split"

doublet for tert-butyl group.[1]
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Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation[1]

o Objective: Obtain high-resolution spectra with minimal water interference.

e Solvent: CDCls (99.8% D) neutralized with basic alumina (to prevent salt formation of the
amine which shifts signals).

e Concentration: 10 mg sample in 0.6 mL solvent.

e Parameter Set:
o Pulse Angle: 30°.[1][3]
o Relaxation Delay (d1): 2.0 s (ensure integration accuracy for t-Bu vs Ring protons).
o Scans: 16 (1H), 512 (33C).

Protocol 2: GC-MS Purity Check[1]

e Column: HP-5ms or equivalent (5% phenyl methyl siloxane).[1]

e Inlet Temp: 250°C.

e Oven Program: 60°C (1 min hold) - 20°C/min - 280°C (5 min hold).

» Detection: El (70 eV).

» Self-Validation: The tert-butyl group often leads to a retention time shift significantly later than
the methyl-piperidine analog.[1] Look for symmetry in the peak shape; tailing indicates
column activity (silanol interactions with amine).

References

» Piperidine Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic
Compounds. Wiley-Interscience.[1] (Foundational text on the "locking" effect of tert-butyl

groups).
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» Spectroscopic Data of Analogs: National Institute of Standards and Technology (NIST).[1]
Mass Spectrum of N-tert-Butylethylamine.

o Synthesis Route Validation: BenchChem Application Note. Synthesis of 3-amino substituted
piperidines via Michael Addition.

o NMR Shift Prediction: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure
Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for
additivity rules used in assignments).

o General Piperidine NMR: ChemicalBook. 4-tert-butylpyridine 1H NMR Spectrum (Aromatic
analog for comparison of t-butyl shift).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(4-Methylpiperidin-1-yl)propan-1-amine | COH20N2 | CID 3149264 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. mdpi.com [mdpi.com]

3. scs.illinois.edu [scs.illinois.edu]

To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 4-tert-butyl-
piperidine-1-propanamine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8402841/docs#comprehensive-spectroscopic-guide-
4-tert-butyl-piperidine-1-propanamine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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